(1-Methylcyclohexyl)methanesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

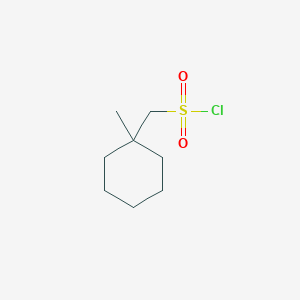

(1-Methylcyclohexyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H15ClO2S and a molecular weight of 210.72 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a cyclohexane ring substituted with a methyl group. This compound is used in various chemical reactions and has applications in different scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: (1-Methylcyclohexyl)methanesulfonyl chloride can be synthesized through the reaction of (1-methylcyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the substitution of the hydroxyl group with the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure high purity of the final product. The use of automated reactors and controlled environments helps in maintaining consistency and quality in industrial production .

化学反応の分析

Types of Reactions: (1-Methylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Major Products Formed:

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

科学的研究の応用

Biological Research

(1-Methylcyclohexyl)methanesulfonyl chloride is employed in modifying biomolecules, particularly proteins and peptides. This modification is crucial for studying the structure and function of these biomolecules, enabling researchers to understand their roles in various biological processes.

- Case Study : A study demonstrated the use of sulfonyl chlorides in the synthesis of peptide derivatives that can modulate biological activity, highlighting their importance in drug design and development .

Medicinal Chemistry

This compound is investigated for its potential in drug development, especially for synthesizing sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties and are essential in treating various infections.

- Application Example : In the synthesis of sulfonamide antibiotics, this compound can react with amines to form sulfonamides, which are critical in pharmaceutical formulations .

Industrial Applications

In the chemical industry, this compound serves as an intermediate in producing specialty chemicals. Its reactivity allows it to be used in various synthetic pathways.

- Industrial Use Case : It is utilized for generating good leaving groups in substitution reactions, enhancing the efficiency of chemical syntheses .

Types of Reactions

- Substitution Reactions : Reacts with nucleophiles to form sulfonamides.

- Reduction Reactions : Can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : Under specific conditions, it may oxidize to form sulfonic acids.

Preparation Methods

The synthesis of this compound typically involves reacting (1-methylcyclohexyl) alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. This method ensures high yields and purity of the final product.

Data Table: Comparison with Related Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C8H15ClO2S | Versatile reagent for biological and industrial use |

| (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride | C8H15ClO2S | Enhanced lipophilicity due to difluoromethyl group |

| (4-Methylcyclohexyl)methanesulfonyl chloride | C8H15ClO2S | Variation in cyclohexane position affecting reactivity |

作用機序

The mechanism of action of (1-Methylcyclohexyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules .

Molecular Targets and Pathways:

Nucleophilic Substitution: The primary pathway involves nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.

Reduction and Oxidation: Secondary pathways include reduction to sulfonyl groups and oxidation to sulfonic acids.

類似化合物との比較

Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but lacks the cyclohexane ring.

Tosyl chloride (p-toluenesulfonyl chloride): Another sulfonyl chloride with a toluene ring, commonly used in organic synthesis.

Uniqueness: (1-Methylcyclohexyl)methanesulfonyl chloride is unique due to the presence of the cyclohexane ring, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .

生物活性

(1-Methylcyclohexyl)methanesulfonyl chloride is an organic compound classified as a sulfonyl chloride, characterized by its reactive sulfonyl functional group. Its potential biological activities are of interest in medicinal chemistry, particularly due to the pharmacological properties often associated with sulfonyl-containing compounds. This article reviews the biological activity of this compound, including its synthesis, reactivity, and implications for drug development.

- Chemical Formula : C₇H₁₃ClO₂S

- Molecular Weight : 210.72 g/mol

- Physical State : Liquid

- Reactivity : Highly reactive with water and alcohols, making it useful in various organic synthesis applications.

Synthesis

The synthesis of this compound typically involves the reaction of (1-methylcyclohexanol) with methanesulfonyl chloride. The general method includes:

- Preparation : Combine (1-methylcyclohexanol) with methanesulfonyl chloride under controlled conditions.

- Reaction Conditions : Maintain an inert atmosphere to prevent moisture interference.

- Purification : The product is purified through distillation or chromatography.

Potential Biological Activities:

- Antimicrobial Properties : Similar compounds have exhibited antimicrobial effects, suggesting that this compound may also possess such properties.

- Anti-inflammatory Effects : Compounds containing sulfonyl groups are frequently studied for their anti-inflammatory potential.

- Enzyme Inhibition : Sulfonamides can mimic substrates for enzymes, potentially inhibiting their activity and leading to therapeutic effects.

The electrophilic nature of this compound allows it to readily engage in substitution reactions with nucleophiles such as alcohols and amines. This reactivity can lead to the formation of stable products that may have distinct biological activities.

- Substitution Reactions : The compound can participate in nucleophilic substitution reactions, which may result in biologically active derivatives.

- Interaction with Biological Targets : The unique structure allows for interactions with molecular targets such as enzymes or receptors, potentially leading to inhibition or modulation of their activity.

Case Study 1: Antimicrobial Activity

Research has shown that methanesulfonyl chlorides can exhibit antimicrobial properties. A study evaluating various sulfonamide derivatives demonstrated significant inhibitory effects against bacterial strains, indicating that similar compounds may also be effective against pathogens.

Case Study 2: Enzyme Inhibition

A study on sulfonamide compounds highlighted their role as competitive inhibitors for dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This mechanism may be relevant for this compound if it acts similarly through its derivatives.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| (2,2-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride | C₈H₁₅ClO₂S | Contains difluoromethyl group; enhanced lipophilicity |

| (4-Methylcyclohexyl)methanesulfonyl chloride | C₈H₁₅ClO₂S | Variation in cyclohexane position; different steric effects |

| (3,3-Difluoro-1-methylcyclohexyl)methanesulfonyl chloride | C₈H₁₅ClO₂S | Incorporates difluoromethyl; potential for altered reactivity |

特性

IUPAC Name |

(1-methylcyclohexyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c1-8(7-12(9,10)11)5-3-2-4-6-8/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDKNGWZMIHFST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。